molecular formula C14H18N2O3S B2473272 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1421442-41-2

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2473272
CAS No.: 1421442-41-2
M. Wt: 294.37
InChI Key: QGBICZZGIKGFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Heterocyclic Urea Derivatives in Organic Chemistry

The exploration of urea derivatives in organic chemistry traces its origins to Friedrich Wöhler’s seminal 1828 synthesis of urea from inorganic precursors, which bridged organic and inorganic chemistry. This breakthrough laid the foundation for understanding the structural versatility of urea, particularly its capacity to form hydrogen bonds with biological targets. By the early 20th century, urea derivatives emerged as critical scaffolds in drug discovery. For instance, Bayer Laboratories developed suramin (4 ), a urea-based antitrypanosomal agent, marking one of the first therapeutic applications of heterocyclic ureas.

The mid-20th century saw expanded interest in urea’s conformational flexibility and hydrogen-bonding potential. Hydroxycarbamide (HU), a urea derivative approved in 1967, demonstrated anticancer activity via ribonucleotide reductase inhibition. Subsequent decades introduced kinase inhibitors like sorafenib, where the urea moiety enabled selective binding to Raf and VEGF receptors. Modern drug discovery continues to leverage urea’s dual hydrogen-bond donor/acceptor properties, as evidenced by its prevalence in FDA-approved therapies for diabetes, cancer, and infectious diseases.

Table 1: Milestones in Heterocyclic Urea Derivative Development

Year Compound Therapeutic Application Key Innovation
1922 Suramin Antitrypanosomal agent First urea-based chemotherapeutic agent
1967 Hydroxycarbamide Anticancer therapy Ribonucleotide reductase inhibition
2005 Sorafenib Kinase inhibition (c-Raf, VEGF) Bis-aryl urea scaffold
2020 Modern derivatives Antimicrobial, anticancer Conformational control via substituents

Structural Significance of Furan and Thiophene Moieties in Bioactive Compounds

The integration of furan and thiophene rings into urea derivatives enhances their pharmacological profiles through electronic and steric modulation. Furan, a five-membered oxygen-containing heterocycle, improves solubility and metabolic stability while enabling π-π stacking interactions. For example, nitrofurantoin, a furan-containing antibiotic, exploits these properties for enhanced bacterial uptake. Thiophene, a sulfur analog, contributes to electron-rich environments, facilitating interactions with metalloenzymes and aromatic residues in target proteins. Sorafenib’s 3-thienyl urea moiety exemplifies this, as its electron-deficient thiophene enhances binding to kinase ATP pockets.

Substituent positioning on these heterocycles further fine-tunes bioactivity. Ortho-halogenation on arylurea groups disrupts planarity, altering hydrogen-bonding patterns and solubility. For instance, N-methyl-N-1-naphthyl urea (18 ) exhibits a 110-fold solubility increase over its non-methylated analog due to steric disruption of crystalline packing. Similarly, thiophene’s sulfur atom participates in hydrophobic interactions and redox-mediated metabolic pathways, as seen in the antiviral drug tipranavir.

Table 2: Comparative Analysis of Furan and Thiophene Moieties

Property Furan Thiophene
Aromaticity Moderate (6π-electron system) High (6π-electron system)
Electrophilicity Lower due to oxygen lone pairs Higher due to sulfur’s +M effect
Metabolic Stability Prone to oxidative ring opening Resistant to oxidation
Solubility Modulation Enhances via H-bonding Reduces via hydrophobic effects
Exemplary Drug Nitrofurantoin Sorafenib

The synergistic combination of furan and thiophene in 1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea capitalizes on these attributes. The furan-3-ylmethyl group likely improves aqueous solubility, while the thiophen-2-ylmethyl moiety enhances target affinity through sulfur-mediated interactions. The 2-methoxyethyl chain introduces conformational flexibility, potentially reducing steric hindrance during receptor binding. Such structural optimization aligns with contemporary strategies in urea-based drug design, where heterocyclic diversity addresses pharmacokinetic and pharmacodynamic challenges.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-18-7-5-16(10-12-4-6-19-11-12)14(17)15-9-13-3-2-8-20-13/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBICZZGIKGFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with furan-3-ylmethylamine, 2-methoxyethylamine, and thiophen-2-ylmethyl isocyanate.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) to facilitate the formation of the desired urea derivative.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

    Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction progress to enhance efficiency and safety.

    Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols or amines.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Substituted urea derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea exhibit significant antimicrobial properties. The presence of furan and thiophene moieties contributes to their efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Against Common Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)Mode of Action
This compoundEscherichia coli32 µg/mLBactericidal
Salmonella typhi16 µg/mLBactericidal
Staphylococcus aureus64 µg/mLBacteriostatic
Bacillus subtilis>128 µg/mLNo inhibition

This table summarizes the antimicrobial efficacy of the compound against several pathogens, highlighting its potential as a therapeutic agent.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise in antifungal applications. Related compounds have demonstrated effective inhibition of fungal growth.

Table 2: Antifungal Activity Against Common Fungal Strains

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans32 µg/mL
Aspergillus niger64 µg/mL

These findings suggest that the compound could serve as a basis for developing antifungal agents.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Research has shown cytotoxic effects against various human cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)10 µM
SK-MEL-2 (Skin Cancer)15 µM
SK-OV-3 (Ovarian Cancer)20 µM

The IC50 values demonstrate the compound's potential effectiveness in inhibiting cancer cell proliferation.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. The results indicated that compounds with thiophene and furan rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.

Cytotoxicity Assessment

Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s furan and thiophene rings can engage in π-π stacking interactions, while the urea moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • 1-(Furan-2-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea
  • 1-(Furan-3-ylmethyl)-1-(2-ethoxyethyl)-3-(thiophen-2-ylmethyl)urea
  • 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-3-ylmethyl)urea

Comparison: 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the specific positioning of the furan and thiophene rings, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different electronic properties, making it suitable for distinct applications in medicinal chemistry and materials science.

Biological Activity

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea, with CAS number 1421442-41-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S and it has a molecular weight of 294.37 g/mol. Its structure features a furan ring, a methoxyethyl group, and a thiophenyl moiety, which are known to contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MIC) observed in studies:

Pathogen MIC (mg/L) Activity
Escherichia coli0.01Bactericidal
Salmonella typhi0.001Bactericidal
Staphylococcus aureus1.0Bacteriostatic
Bacillus subtilisNot inhibitedNo activity observed

The antimicrobial activity of this compound is believed to stem from its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways. The presence of the thiophenyl group enhances its interaction with bacterial enzymes, leading to cell death at specific concentrations.

Case Studies

Several studies have investigated the biological activity of thiourea derivatives similar to the target compound:

  • Study on Antibacterial Efficacy :
    A study published in MDPI demonstrated that compounds containing thiourea exhibited broad-spectrum antibacterial activity against pathogens like E. faecalis and P. aeruginosa. The results indicated that modifications in the chemical structure could enhance potency against specific strains .
  • Synthesis and Characterization :
    Another research article detailed the synthesis of related compounds through coupling reactions involving furfural and urea derivatives. The synthesized compounds showed varied antibacterial activities, establishing a framework for developing new antimicrobial agents based on structural modifications .

Potential Therapeutic Applications

Given its antibacterial properties, this compound has potential applications in:

  • Antimicrobial Treatments : As a candidate for developing new antibiotics.
  • Pharmaceutical Development : Its unique structure may lead to the discovery of novel therapeutic agents targeting resistant bacterial strains.

Q & A

Q. What are the key synthetic routes for 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with nucleophilic addition between thiophene/furan derivatives and isocyanate groups. For example:

  • Step 1: React 2-methoxyethylamine with furan-3-ylmethyl isocyanate under controlled temperatures (0–5°C) in anhydrous dichloromethane to form the monosubstituted urea intermediate.
  • Step 2: Introduce the thiophen-2-ylmethyl group via coupling agents like DCC (dicyclohexylcarbodiimide) in acetonitrile at room temperature .
    Optimization Tips:
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions.
  • Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate urea bond formation .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substitution patterns and urea linkage integrity.
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]+ at m/z 349.15).
  • HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility: Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mg/mL).
  • Stability: Stable at –20°C for >6 months. Degrades at >40°C or in acidic/basic conditions (pH <3 or >10), forming hydrolyzed byproducts .

Q. How can researchers design initial biological assays to screen this compound’s activity?

  • Target Selection: Prioritize enzymes linked to urea derivatives (e.g., kinases, bacterial DNA gyrase).
  • Assay Types:
    • Enzyme Inhibition: Use fluorogenic substrates for real-time activity monitoring.
    • Antimicrobial Screening: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via microbroth dilution .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s interaction with bacterial DNA gyrase?

Molecular docking studies suggest:

  • The thiophene methyl group forms π-π stacking with Tyr-122 of DNA gyrase.
  • The urea carbonyl hydrogen-bonds with Asp-81, disrupting ATP binding.
    Validation: Perform mutagenesis (e.g., D81A) to confirm residue-specific interactions .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Case Example: Discrepancies in IC50_{50} values between enzyme inhibition and cell-based assays may arise from poor membrane permeability.
  • Resolution:
    • Measure intracellular compound concentration via LC-MS.
    • Use prodrug strategies (e.g., esterification) to enhance uptake .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Lipophilicity Enhancement: Introduce fluorine atoms (e.g., replace methoxy with trifluoromethyl) to increase logP.
  • Bioavailability: Formulate with cyclodextrins to improve aqueous solubility .

Q. How can computational methods predict off-target interactions?

  • Molecular Dynamics (MD): Simulate binding to homologous enzymes (e.g., human topoisomerase II vs. bacterial gyrase).
  • Pharmacophore Modeling: Identify structural motifs (e.g., urea core) associated with hERG channel inhibition risks .

Q. How does this compound compare structurally and functionally to analogs with modified heterocycles?

Analog Structural Change Biological Activity
1-(Thiophen-3-ylmethyl) derivativeThiophene position shiftReduced antimicrobial activity
1-(Benzofuran-2-ylmethyl) variantFuran → benzofuranEnhanced cytotoxicity (IC50_{50} = 2.1 μM)
Data suggest the furan-3-ylmethyl group optimizes steric fit for target binding .

Q. What stress-testing protocols ensure compound stability in long-term studies?

  • Thermal Stress: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Photostability: Expose to UV light (ICH Q1B guidelines) and assess isomer formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.